methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
Description
Methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a heterocyclic sulfonamide derivative featuring a fused pyrido-quinoline scaffold. The core structure comprises a partially saturated bicyclic system with a 3-oxo group and an N-methyl substituent. The sulfonamide bridge connects this core to a methyl benzoate moiety, introducing ester functionality.
Properties
IUPAC Name |
methyl 2-[methyl-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-22(18-8-4-3-7-17(18)21(25)28-2)29(26,27)16-12-14-6-5-11-23-19(24)10-9-15(13-16)20(14)23/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAHPGNQLQIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other pyrido-quinoline sulfonamides. A key analogue is 3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (RN: 898423-46-6), which replaces the methyl benzoate group with a 4-(trifluoromethyl)phenyl substituent . Critical comparisons include:
Electronic Effects: The 4-(trifluoromethyl)phenyl group in the analogue is strongly electron-withdrawing, enhancing sulfonamide acidity (pKa reduction) compared to the methyl benzoate in the target compound. This could influence binding to targets sensitive to electrostatic interactions.
Steric and Conformational Profiles: The hexahydropyrido-quinoline core in both compounds provides rigidity, but the benzoate’s ortho-substitution may impose steric hindrance, altering binding pocket accessibility compared to the planar trifluoromethylphenyl group.
Physicochemical Properties :
- Calculated logP values (via software like MarvinSketch) predict higher lipophilicity for the trifluoromethyl analogue (logP ~3.5) versus the methyl benzoate derivative (logP ~2.8), impacting membrane permeability.
- Aqueous solubility is likely lower for the trifluoromethyl variant due to reduced polarity, as observed in quaternary ammonium compounds with similar substituents .
Methodological Considerations in Similarity Assessment
Divergent similarity outcomes may arise depending on the method:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
